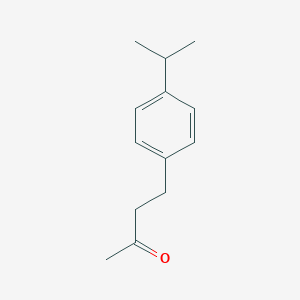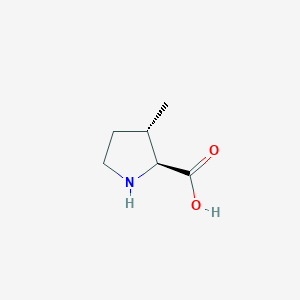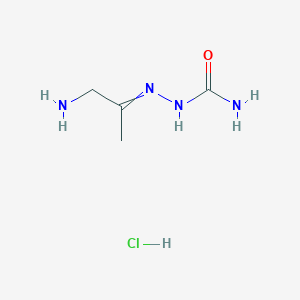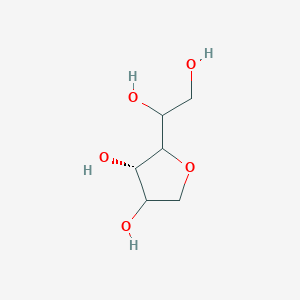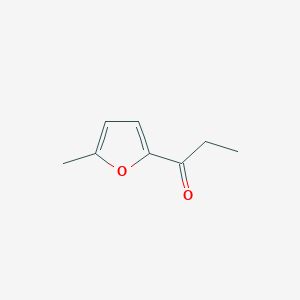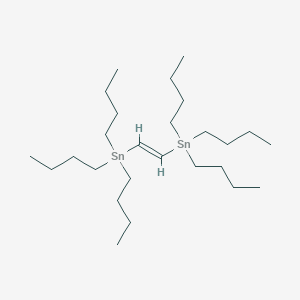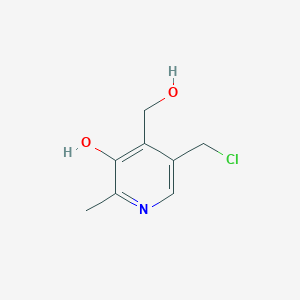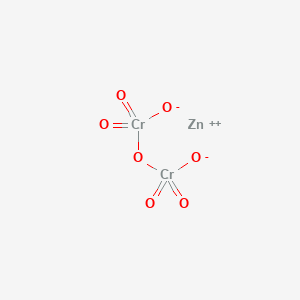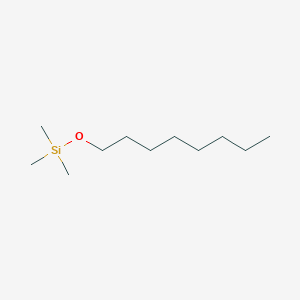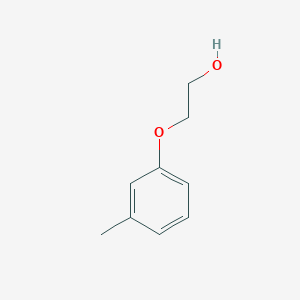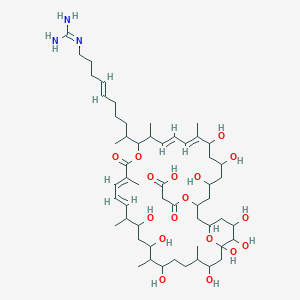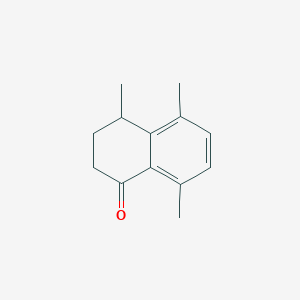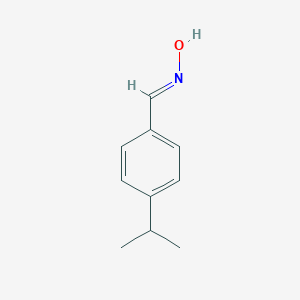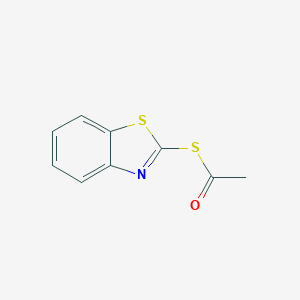
S-(1,3-benzothiazol-2-yl) ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1,3-benzothiazol-2-yl) ethanethioate, also known as BZT-ET, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. The compound is a thioester derivative of benzothiazole and has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various research applications. In
作用机制
S-(1,3-benzothiazol-2-yl) ethanethioate works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal function. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit a range of other pharmacological effects, including inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) activity.
生化和生理效应
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, which may be due to its ability to inhibit MAO and ChE activity.
实验室实验的优点和局限性
One of the main advantages of using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments is its ability to selectively block dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, there are also some limitations to using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments. For example, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving S-(1,3-benzothiazol-2-yl) ethanethioate. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate may have potential applications in the treatment of various types of cancer. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
Conclusion:
In conclusion, S-(1,3-benzothiazol-2-yl) ethanethioate is a promising compound with a range of potential applications in scientific research. The compound's ability to selectively block dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
合成方法
The synthesis of S-(1,3-benzothiazol-2-yl) ethanethioate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with benzothiazol-2-yl mercaptan to yield S-(1,3-benzothiazol-2-yl) ethanethioate. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that S-(1,3-benzothiazol-2-yl) ethanethioate can act as a dopamine transporter blocker, which could potentially be useful in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research.
属性
CAS 编号 |
10561-30-5 |
|---|---|
产品名称 |
S-(1,3-benzothiazol-2-yl) ethanethioate |
分子式 |
C9H7NOS2 |
分子量 |
209.3 g/mol |
IUPAC 名称 |
S-(1,3-benzothiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C9H7NOS2/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
InChI 键 |
QURYOQAUYILEOH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
规范 SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
同义词 |
Ethanethioic acid, S-2-benzothiazolyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



